Tetra-O-acetyl-a-Mannosyl-Fmocserine
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Overview
Description
Tetra-O-acetyl-a-Mannosyl-Fmocserine: is a complex organic compound with a unique structure that combines a fluorenylmethoxycarbonyl (Fmoc) protecting group with a triacetylated sugar moiety. This compound is often used in peptide synthesis and carbohydrate chemistry due to its protective groups that facilitate selective reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetra-O-acetyl-a-Mannosyl-Fmocserine typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using the Fmoc group, which is introduced via a reaction with Fmoc-Cl in the presence of a base such as triethylamine.
Glycosylation: The protected amino acid is then glycosylated with a triacetylated sugar derivative under acidic conditions to form the glycosylated product.
Deprotection and Purification: The final product is obtained by deprotecting the acetyl groups under basic conditions and purifying the compound using chromatography techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent are optimized for maximum yield and purity.
Purification: Industrial purification methods such as crystallization and large-scale chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.
Reduction: Reduction reactions can target the carbonyl groups in the acetylated sugar moiety.
Substitution: Nucleophilic substitution reactions can occur at the protected amino group or the sugar moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the fluorenylmethoxycarbonyl group.
Reduction: Reduced forms of the acetylated sugar moiety.
Substitution: Substituted derivatives at the amino or sugar moiety.
Scientific Research Applications
Chemistry
Peptide Synthesis: Used as a protecting group for amino acids in solid-phase peptide synthesis.
Carbohydrate Chemistry: Facilitates the synthesis of complex carbohydrates and glycoconjugates.
Biology
Enzyme Studies: Used in the study of enzyme-substrate interactions involving glycosylated compounds.
Medicine
Drug Development:
Industry
Material Science: Used in the synthesis of glycopolymers and other advanced materials.
Mechanism of Action
The mechanism of action of Tetra-O-acetyl-a-Mannosyl-Fmocserine involves its role as a protecting group in peptide and carbohydrate synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing selective deprotection and subsequent reactions. The triacetylated sugar moiety can be selectively deprotected to reveal reactive hydroxyl groups for further functionalization.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoic acid: Similar structure but lacks the glycosylated moiety.
(2S)-2-(tert-Butoxycarbonylamino)-3-[(2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypropanoic acid: Uses a different protecting group (Boc) instead of Fmoc.
Uniqueness
Fmoc Group: Provides unique stability and ease of removal under mild conditions.
Glycosylated Moiety: Adds complexity and functionality, making it suitable for advanced synthetic applications.
This compound’s unique combination of protecting groups and glycosylated moiety makes it a valuable tool in synthetic chemistry, particularly in the fields of peptide and carbohydrate synthesis.
Biological Activity
Tetra-O-acetyl-α-mannosyl-Fmocserine is a glycosylated amino acid derivative that has garnered attention in biochemical research due to its potential roles in glycosylation processes and its implications in various biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
1. Synthesis and Structural Characteristics
Tetra-O-acetyl-α-mannosyl-Fmocserine is synthesized through the glycosylation of Fmocserine with a tetra-O-acetylated α-mannosyl donor. The synthesis typically involves the following steps:
- Protection of Serine : The hydroxyl group of serine is protected using the Fmoc (9-fluorenylmethoxycarbonyl) group, which allows for selective glycosylation.
- Glycosylation Reaction : The protected serine is reacted with a suitable glycosyl donor, such as tetra-O-acetyl-α-mannosyl bromide, under acidic or enzymatic conditions to facilitate the formation of the glycosidic bond.
- Deprotection : The acetyl groups are removed to yield the final product, Tetra-O-acetyl-α-mannosyl-Fmocserine.
2. Mechanisms of Biological Activity
The biological activity of Tetra-O-acetyl-α-mannosyl-Fmocserine is primarily attributed to its role in O-mannosylation processes, which are crucial for protein glycosylation. O-mannosylation is catalyzed by specific mannosyltransferases and plays a significant role in cell signaling and recognition processes.
2.1 Enzymatic Activity
Research shows that O-mannosylation can influence protein folding, stability, and interactions with other biomolecules. For instance, studies have demonstrated that O-mannosylated proteins can evade proteolytic degradation and enhance cellular signaling pathways .
2.2 Inhibition Studies
Inhibition assays using Tetra-O-acetyl-α-mannosyl-Fmocserine have indicated its potential as a competitive inhibitor for certain mannosyltransferases. This inhibition can lead to altered glycosylation patterns in target proteins, affecting their biological functions .
3.1 Glycosylation Patterns in Disease Models
A study investigated the effects of O-mannosylation on muscle-eye-brain disease models by utilizing Tetra-O-acetyl-α-mannosyl-Fmocserine to analyze its impact on glycoprotein stability and function. The results indicated that enhanced O-mannosylation could mitigate some pathological features associated with the disease by stabilizing key glycoproteins involved in cellular signaling .
3.2 Antiviral Properties
Another research highlighted the antiviral properties of mannosides, including Tetra-O-acetyl-α-mannosyl-Fmocserine, against various viral infections. The compound was shown to interfere with viral glycoprotein interactions, thereby inhibiting viral entry into host cells .
4. Data Tables
The following table summarizes key findings related to the biological activity of Tetra-O-acetyl-α-mannosyl-Fmocserine:
5. Conclusion
Tetra-O-acetyl-α-mannosyl-Fmocserine represents a significant compound in the study of glycosylation and its biological implications. Its role as an inhibitor of mannosyltransferases and its potential therapeutic applications highlight the importance of understanding glycosidic interactions in cellular processes. Future research should focus on elucidating the precise mechanisms by which this compound influences biological pathways and exploring its potential applications in drug development.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H35NO14/c1-16(34)41-15-26-27(44-17(2)35)28(45-18(3)36)29(46-19(4)37)31(47-26)42-14-25(30(38)39)33-32(40)43-13-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,24-29,31H,13-15H2,1-4H3,(H,33,40)(H,38,39)/t25-,26+,27+,28-,29-,31-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQPZVSWEMKXBN-YVMRMMKNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H35NO14 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
657.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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